molecular formula C24H42O4S B14481684 Benzenesulfonic acid, hydroxydinonyl- CAS No. 68892-30-8

Benzenesulfonic acid, hydroxydinonyl-

Cat. No.: B14481684
CAS No.: 68892-30-8
M. Wt: 426.7 g/mol
InChI Key: LWJLDOMFDMHIHS-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, hydroxydinonyl- is an organosulfur compound with the formula C₆H₅SO₃H. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a hydroxydinonyl group. This compound is known for its strong acidic properties and is widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, hydroxydinonyl- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide (SO₃) to form benzenesulfonic acid. The hydroxydinonyl group can be introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of benzenesulfonic acid typically involves continuous sulfonation processes using oleum. The reaction is carried out in large reactors where benzene is continuously fed and reacted with sulfur trioxide. The resulting benzenesulfonic acid is then purified and further processed to introduce the hydroxydinonyl group .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, hydroxydinonyl- undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, hydroxydinonyl- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its strong acidic properties.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfa drugs.

    Industry: Used in the production of detergents, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid, hydroxydinonyl- involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid group (-SO₃H) is highly electrophilic, allowing it to facilitate electrophilic aromatic substitution reactions. The hydroxydinonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound without the hydroxydinonyl group.

    p-Toluenesulfonic Acid: A similar compound with a methyl group instead of the hydroxydinonyl group.

    Sulfanilic Acid: An aromatic sulfonic acid with an amino group

Uniqueness

Benzenesulfonic acid, hydroxydinonyl- is unique due to the presence of the hydroxydinonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry .

Properties

CAS No.

68892-30-8

Molecular Formula

C24H42O4S

Molecular Weight

426.7 g/mol

IUPAC Name

4-hydroxy-2,3-di(nonyl)benzenesulfonic acid

InChI

InChI=1S/C24H42O4S/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25/h19-20,25H,3-18H2,1-2H3,(H,26,27,28)

InChI Key

LWJLDOMFDMHIHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)O)O

Origin of Product

United States

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